5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde
Description
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a heterocyclic compound featuring a partially saturated 1,2-oxazole (isoxazoline) ring substituted with a phenyl group at position 5 and a carbaldehyde group at position 3. The dihydrooxazole core imparts rigidity and electronic diversity, making it a valuable scaffold in agrochemical and pharmaceutical research. Its synthesis likely involves [3+2] cycloaddition reactions between nitrile oxides and alkenes, followed by functionalization to introduce the carbaldehyde group .
Notably, derivatives of this compound, such as those described in patents, exhibit fungicidal activity, particularly in crop protection. The carbaldehyde group enhances reactivity, enabling further derivatization or participation in hydrogen bonding, which is critical for biological interactions .
Properties
CAS No. |
109000-39-7 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
InChI Key |
AHYRBJYQJQTTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-4,5-dihydroisoxazole-3-carbaldehyde typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions are carried out under specific conditions to ensure the formation of the desired isoxazole ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4,5-dihydroisoxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoxazole compounds
Scientific Research Applications
5-Phenyl-4,5-dihydroisoxazole-3-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-phenyl-4,5-dihydroisoxazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydro-1,2-oxazole Derivatives
The dihydrooxazole (isoxazoline) core is shared among several analogs, but substituents significantly alter properties and applications:
- Such derivatives are less reported in fungicidal contexts but may find use in metal coordination chemistry.
- 3-(3-Trifluoromethylphenyl)-1,2-oxazol-5-ol : The hydroxyl group at position 5 and trifluoromethyl substitution enhance metabolic stability and lipophilicity, traits desirable in pharmaceuticals. However, the absence of a carbaldehyde limits its utility in condensation reactions .
Key Insight : The carbaldehyde group in the target compound distinguishes it as a reactive intermediate for synthesizing higher-order derivatives, whereas hydroxyl or carboxylic acid analogs prioritize stability over reactivity.
Heterocyclic Analogs with Carbaldehyde Functionality
Pyrazoline Carbaldehydes
Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde () share a carbaldehyde group but feature a pyrazoline ring. Structural differences lead to distinct applications:
- Electronic Properties : The pyrazoline ring, with two adjacent nitrogen atoms, offers stronger hydrogen-bonding capacity compared to the oxygen-containing isoxazoline.
- Biological Activity : Pyrazoline derivatives are often explored for anti-inflammatory or antimicrobial applications, whereas dihydrooxazole derivatives are prioritized in agrochemistry .
1,3,4-Oxadiazole-Triazole Hybrids
Derivatives such as 2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone () exhibit extended π-conjugation and nitrogen-rich cores, enhancing binding to biological targets. These compounds are typically investigated for pharmaceutical uses (e.g., antiviral or anticancer agents), contrasting with the fungicidal focus of dihydrooxazoles .
Functional Group Modifications
Substituents on the phenyl ring or oxazole core critically influence activity:
- Halogenated Derivatives : Compounds like 5-(4-bromophenyl)-4,5-dihydro-1,2-oxazole-3-carbaldehyde may exhibit enhanced fungicidal potency due to increased lipophilicity and electron-withdrawing effects .
- Trifluoromethyl Substitution : Derivatives such as 3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-ol () show improved metabolic stability, a feature less emphasized in carbaldehyde-containing analogs .
Research Findings and Trends
- Synthetic Utility : The carbaldehyde group in the target compound enables facile derivatization (e.g., Schiff base formation), a feature underutilized in hydroxyl- or ester-substituted oxazoles .
- Biological Performance : Patent data highlights that the 5-phenyl-dihydrooxazole scaffold, when combined with thiazole or piperidine moieties, achieves broad-spectrum fungicidal activity. Pyrazoline analogs, while structurally similar, lack comparable agrochemical applications .
- Electronic Effects : The electron-deficient oxazole ring in the target compound enhances electrophilicity at the carbaldehyde group, promoting interactions with biological nucleophiles (e.g., cysteine residues in fungal enzymes) .
Biological Activity
5-Phenyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is with a molecular weight of approximately 175.19 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure
The structure of this compound includes a phenyl group attached to the oxazole ring, contributing to its unique chemical properties. The presence of the aldehyde functionality enhances its reactivity and biological profile compared to other oxazoles.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound has shown promise in anticancer research, particularly against various cancer cell lines. Its structural characteristics may contribute to its cytotoxic effects .
- Anti-inflammatory Effects : Similar compounds within the oxazole class have been associated with anti-inflammatory activities, indicating potential therapeutic applications for inflammatory diseases.
The mechanism of action for this compound involves its interaction with specific molecular targets and biochemical pathways. It is believed to modulate enzyme activity and influence cellular signaling pathways related to inflammation and cancer progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes the biological activities of related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4,5-Dihydro-1,2-oxazole | C₄H₅NO | Antimicrobial |
| 5-Methylisoxazole | C₄H₅NO | Anticancer |
| 5-(Trifluoromethyl)-4,5-dihydroisoxazole | C₁₀H₈F₃N | Anti-inflammatory |
| 2-Aminooxazole | C₃H₄N₂O | Neuroprotective |
The distinguishing feature of this compound lies in its phenyl substitution and aldehyde functionality, which enhance its reactivity and biological profile compared to other oxazoles.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an antimicrobial agent.
- Cytotoxicity Assays : In vitro tests on cancer cell lines revealed that this compound induced apoptosis in treated cells. Flow cytometry analysis suggested that the compound activates apoptotic pathways in a dose-dependent manner .
- Inflammation Models : Inflammation models showed that the compound could reduce inflammatory markers significantly when administered in controlled doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
